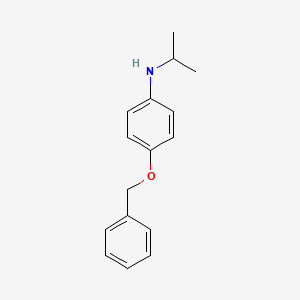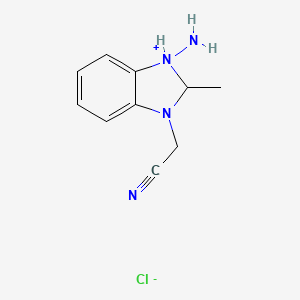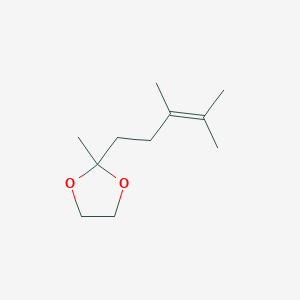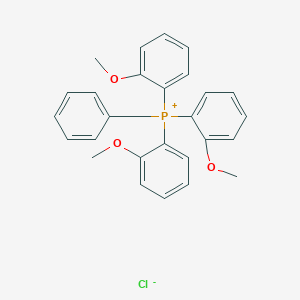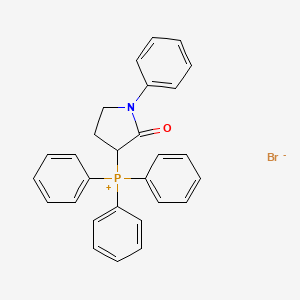
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide typically involves the reaction of a pyrrolidine derivative with triphenylphosphine and a suitable brominating agent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as palladium or copper may be used.
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Industry: In industrial settings, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide would involve its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium moiety is known for its ability to target mitochondria, which could be a key aspect of its biological activity.
Comparison with Similar Compounds
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium chloride
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium iodide
Uniqueness: The bromide variant may exhibit different solubility, reactivity, or biological activity compared to its chloride or iodide counterparts. These differences can be crucial in determining its suitability for specific applications.
Properties
CAS No. |
148776-18-5 |
|---|---|
Molecular Formula |
C28H25BrNOP |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(2-oxo-1-phenylpyrrolidin-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChI Key |
BCUCCIAFGPPTLS-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


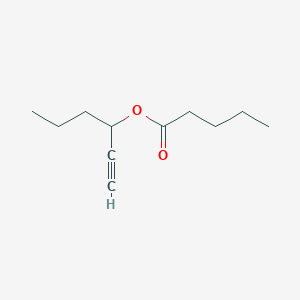
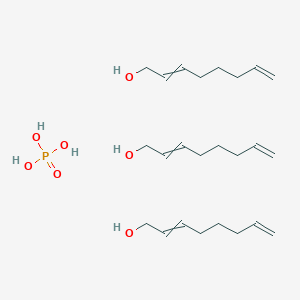

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

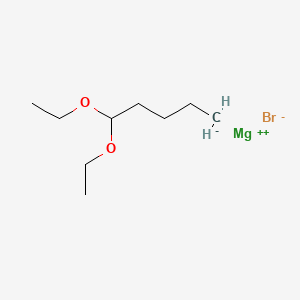

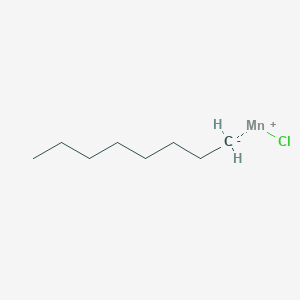
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
